5-amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
5-amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide typically involves the condensation of appropriate hydrazines with 1,3-diketones or their equivalents. One common method includes the reaction of ethyl hydrazinecarboxylate with 1-methyl-3-oxobutan-1-one under acidic conditions to form the pyrazole ring . The reaction is usually carried out in the presence of a catalyst such as Amberlyst-70, which is known for its eco-friendly attributes .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs one-pot multicomponent processes, which are advantageous due to their simplicity and efficiency. These methods can involve the use of transition-metal catalysts or photoredox reactions to facilitate the formation of the pyrazole ring . The use of heterogeneous catalysts like Nano-ZnO has also been reported for the regioselective synthesis of pyrazole derivatives .
Chemical Reactions Analysis
Types of Reactions
5-amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications . The presence of the amino and carboxamide groups allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-methyl-1H-pyrazole-4-carboxamide
- 5-amino-1-phenyl-1H-pyrazole-4-carboxamide
- 5-amino-1-ethyl-1H-pyrazole-4-carboxamide
Uniqueness
5-amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-ethyl and 1-methyl groups enhances its stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
5-amino-N-ethyl-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-3-9-7(12)5-4-10-11(2)6(5)8/h4H,3,8H2,1-2H3,(H,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URSFIYBPSOTGBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(N(N=C1)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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